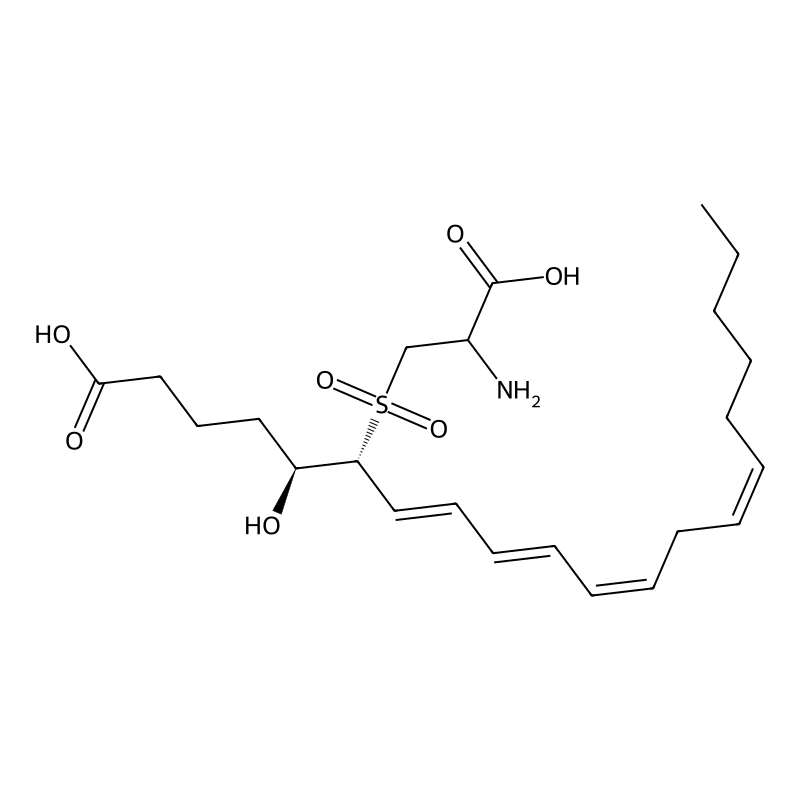

Leukotriene E-4 sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Leukotriene E-4 sulfone is a sulfur-containing derivative of leukotriene E-4, a member of the cysteinyl leukotrienes, which are lipid mediators involved in inflammatory responses. Leukotriene E-4 itself is produced from the sequential metabolism of leukotriene C-4 and leukotriene D-4, primarily by various immune cells such as eosinophils, mast cells, and macrophages. It is characterized by its relatively stable structure compared to its precursors, allowing for accumulation in biological fluids such as urine and plasma, making it a significant marker in clinical studies related to respiratory diseases .

The sulfone derivative is formed through the oxidation of leukotriene E-4, which enhances its stability and alters its biological activity. This compound has garnered interest due to its potential roles in mediating inflammatory processes and its implications in various diseases, particularly asthma and other respiratory conditions.

Leukotriene E-4 sulfone can be synthesized through a straightforward oxidation reaction involving leukotriene E-4. The reaction typically employs oxidizing agents that facilitate the conversion of the thioether group in leukotriene E-4 to a sulfone group. This transformation can be represented as follows:

The resulting sulfone exhibits altered reactivity compared to its parent compound, which can influence its biological interactions and potency .

Leukotriene E-4 sulfone has been shown to exhibit biological activities that are somewhat diminished compared to leukotriene E-4. In experimental models, it has demonstrated approximately 2 to 5 times less potency than leukotriene E-4 in inducing bronchoconstriction and altering vascular permeability. For instance, when administered in vivo, leukotriene E-4 sulfone elicited responses similar to those of leukotriene D-4 but with reduced efficacy .

Moreover, increased levels of leukotriene E-4 have been associated with various inflammatory conditions, particularly asthma, where it contributes to bronchoconstriction and airway hyperreactivity. The sulfone derivative's modified activity may provide insights into therapeutic applications aimed at modulating inflammatory responses without eliciting potent side effects .

The synthesis of leukotriene E-4 sulfone can be accomplished through several methods:

- Direct Oxidation: This method involves the direct oxidation of leukotriene E-4 using suitable oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This approach is favored for its simplicity and efficiency .

- Sequential Synthesis: In this method, leukotriene C-4 is first synthesized or isolated, followed by its conversion into leukotriene D-4 and then into leukotriene E-4 before undergoing oxidation to form the sulfone derivative.

- Chemical Modification: Alternative synthetic routes may involve modifying existing structures of related leukotrienes through specific

Leukotriene E-4 sulfone has several potential applications:

- Research Tool: It serves as a valuable compound for studying the role of cysteinyl leukotrienes in inflammation and respiratory diseases.

- Therapeutic Development: Due to its modified activity profile, it may be explored as a candidate for developing anti-inflammatory drugs that can selectively modulate leukotriene pathways without causing significant side effects associated with more potent leukotrienes.

- Biomarker Studies: Given that levels of leukotrienes are often elevated in various disease states, derivatives like leukotriene E-4 sulfone could be investigated as biomarkers for disease progression or response to therapy.

Interaction studies involving leukotriene E-4 sulfone focus on its binding affinities and functional responses through specific receptors. Research has indicated that while leukotriene E-4 acts through distinct receptors, the exact receptor for its sulfone derivative remains less characterized. Studies suggest potential interactions with G protein-coupled receptors (GPRs), including GPR99, which may mediate some of the biological effects attributed to cysteinyl leukotrienes .

Further investigations are necessary to elucidate the complete interaction profile of leukotriene E-4 sulfone with cellular receptors and downstream signaling pathways.

Leukotriene E-4 sulfone shares structural similarities with other cysteinyl leukotrienes but differs significantly in terms of stability and biological activity. Below is a comparison with similar compounds:

| Compound | Characteristics | Unique Features |

|---|---|---|

| Leukotriene C-4 | Precursor to D-4 and E-4; involved in bronchoconstriction | Short half-life; rapidly metabolized |

| Leukotriene D-4 | Intermediate product; potent bronchoconstrictor | More active than E-4 but less stable |

| Leukotriene B-4 | Involved in immune response; different structure than C/D/E series | Primarily produced by neutrophils |

| Leukotriene A-4 | Less studied; potential role in inflammation | Distinct biosynthetic pathway |

Leukotriene E-4 sulfone stands out due to its enhanced stability compared to other cysteinyl leukotrienes, allowing it to persist longer in biological systems while exhibiting modified activity profiles that could be advantageous for therapeutic applications .

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the separation and quantification of Leukotriene E-4 sulfone in complex biological matrices. The optimization of chromatographic parameters is critical for achieving reliable and reproducible analytical results [1] [2] [3].

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phase chemistry is fundamental for effective separation of Leukotriene E-4 sulfone. Reversed-phase C18 columns demonstrate superior retention characteristics for this sulfone-containing compound, providing optimal hydrophobic interactions with the arachidonic acid backbone while accommodating the polar sulfone functionality [4] [3]. Alternative stationary phases including C8 and phenyl-hexyl columns offer complementary selectivity profiles for method development and validation purposes [5].

Column dimensions significantly impact analytical performance, with 150 × 4.6 millimeter internal diameter configurations providing an optimal balance between resolution and analysis time. Particle size selection within the 3.5 to 5.0 micrometer range ensures adequate column efficiency while maintaining reasonable back pressure limits for routine analysis [2] [3].

Mobile Phase Optimization and pH Control

Mobile phase composition represents a critical parameter affecting both chromatographic performance and compound stability. Acidic mobile phase conditions using 0.1% formic acid in water as the aqueous component demonstrate enhanced stability of the sulfone moiety while providing improved peak shape and retention reproducibility [1] [2]. The organic modifier selection between acetonitrile and methanol influences elution strength and selectivity, with acetonitrile generally providing superior performance for sulfone-containing compounds [3].

pH optimization within the range of 2.5 to 3.5 prevents degradation of the labile sulfone functionality while maintaining adequate ionization efficiency for subsequent mass spectrometric detection. Alternative buffer systems employing 10 millimolar ammonium acetate at pH 6.4 have demonstrated utility in specific analytical applications [1] [6].

Flow Rate and Temperature Optimization

Flow rate optimization between 0.4 and 0.8 milliliters per minute balances chromatographic resolution with analysis time while maintaining compatibility with mass spectrometric detection systems. Higher flow rates may compromise resolution and increase back pressure, while lower flow rates extend analysis time without proportional gains in separation quality [2] [3].

Temperature control within the 40 to 45 degrees Celsius range improves peak shape and reduces tailing effects commonly observed with sulfone-containing compounds. Elevated temperatures enhance mass transfer kinetics and reduce viscosity-related band broadening effects [2] [3].

Gradient Elution Strategies

Linear gradient profiles initiating at 20% organic modifier and increasing to 95% over 15 minutes provide optimal separation of Leukotriene E-4 sulfone from potential matrix interferences. The gradient slope requires careful optimization to balance resolution with analysis time, particularly when analyzing complex biological samples containing multiple leukotriene metabolites [2] [3].

Detection and Quantification Parameters

Ultraviolet detection at 280 nanometers wavelength corresponds to the characteristic absorbance maximum of the conjugated tetraene system present in Leukotriene E-4 sulfone. Alternative detection wavelengths at 254 and 220 nanometers provide complementary selectivity profiles for method validation and interference assessment [4] [3].

Injection volume optimization typically ranges from 10 to 20 microliters for biological samples, with larger volumes potentially causing detector overload and peak distortion. Sample preparation and concentration techniques may be employed to enhance sensitivity while maintaining injection volume within optimal ranges [2] [3].

| Parameter | Optimal Conditions | Alternative Options | Critical Notes |

|---|---|---|---|

| Column Type | Reversed-phase C18 | C8, phenyl-hexyl | Ensure adequate retention for sulfone group |

| Column Dimensions | 150 × 4.6 mm | 100-250 × 2.1-4.6 mm | Length affects resolution vs. analysis time |

| Particle Size | 3.5-5.0 μm | 1.7-3.0 μm | Smaller particles improve efficiency |

| Mobile Phase A | 0.1% formic acid in water | 10 mM ammonium acetate (pH 6.4) | Low pH enhances sulfone stability |

| Mobile Phase B | Acetonitrile | Methanol | Organic modifier for elution strength |

| pH Range | 2.5-3.5 | 6.0-7.0 | Acidic conditions prevent degradation |

| Flow Rate | 0.4-0.8 mL/min | 0.3-1.0 mL/min | Balance resolution and back pressure |

| Temperature | 40-45°C | 35-50°C | Higher temperature improves peak shape |

| Injection Volume | 10-20 μL | 5-50 μL | Avoid overloading detector |

| Detection Wavelength | 280 nm | 254, 220 nm | Monitor sulfone-specific absorbance |

| Gradient Profile | Linear gradient: 20-95% B over 15 min | Isocratic: 80% B | Optimize for matrix interference |

| Run Time | 18-25 minutes | 12-30 minutes | Include equilibration time |

Tandem Mass Spectrometric Fragmentation Patterns and Diagnostic Ions

Tandem mass spectrometry provides unparalleled specificity and sensitivity for the identification and quantification of Leukotriene E-4 sulfone through characteristic fragmentation patterns and diagnostic ion formation. The understanding of these fragmentation mechanisms is essential for method development and structural confirmation [7] [6] [2].

Molecular Ion Formation and Ionization Patterns

Leukotriene E-4 sulfone exhibits optimal ionization under negative electrospray ionization conditions, producing a deprotonated molecular ion at mass-to-charge ratio 470.2 [2] [6]. The molecular ion typically demonstrates moderate intensity (15-25% relative abundance) due to the tendency of the compound to undergo spontaneous fragmentation during the ionization process [7].

The sulfone functionality significantly influences ionization efficiency and stability compared to the parent sulfide compound. Enhanced electrospray ionization stability results from the increased polarity of the sulfone group, facilitating charge retention and reducing neutral losses during ion transfer processes [2] [6].

Primary Fragmentation Pathways

The most abundant fragment ion observed at mass-to-charge ratio 301.2 represents the base peak in the tandem mass spectrum, corresponding to the loss of the cysteine residue and associated carboxylic acid functionality [7] [6]. This fragmentation occurs through beta-elimination of the peptide portion, leaving the carboxyl group ionized at the carbon-1 position of the arachidonic acid backbone [7].

Secondary fragmentation at mass-to-charge ratio 189.2 results from further cleavage of the arachidonic acid chain, providing structural information regarding chain length and double bond positioning. This diagnostic ion demonstrates high relative abundance (65-85%) and serves as a confirmatory fragment for structural identification [7] [6].

Sulfone-Specific Diagnostic Ions

The presence of the sulfone functionality generates characteristic diagnostic ions that distinguish Leukotriene E-4 sulfone from related metabolites. The fragment at mass-to-charge ratio 107.0 represents a sulfone-specific marker ion formed through rearrangement processes involving the sulfonyl group [7].

Neutral loss of 76 mass units corresponding to sulfur dioxide plus amino group (SO₂ + NH₂) produces a diagnostic fragment at mass-to-charge ratio 394.2. This fragmentation pathway provides direct evidence for the sulfone oxidation state and distinguishes the compound from sulfoxide or sulfide analogs [7] [6].

Confirmation and Quantification Ions

Multiple reaction monitoring employs the transition from molecular ion (470.2) to the base peak fragment (301.2) for primary quantification, while secondary transitions including 470.2 → 189.2 and 470.2 → 107.0 serve as confirmation ions [2] [6]. The use of multiple transitions enhances analytical specificity and reduces potential interferences from isobaric compounds.

Additional confirmation ions at mass-to-charge ratios 267.2 and 233.1 result from secondary and tertiary fragmentation processes, providing supplementary structural verification [7] [6]. These ions demonstrate intermediate abundance (20-50%) and contribute to overall analytical confidence.

Fragmentation Mechanism Elucidation

Deuterium labeling studies have elucidated the mechanisms underlying major fragmentation pathways. The primary cleavage occurs through charge-directed fragmentation at the cysteine-arachidonic acid linkage, followed by rearrangement processes involving the sulfone functionality [7] [8].

The formation of diagnostic ions follows predictable patterns based on the electronic properties of the sulfone group and the stability of resulting fragment ions. Understanding these mechanisms facilitates method optimization and enables structural confirmation of unknown metabolites [7] [6].

| Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Mechanism | Structural Significance |

|---|---|---|---|---|

| Molecular Ion [M-H]⁻ | 470.2 | 15-25 | Deprotonated molecular ion | Intact sulfone structure |

| Base Peak Fragment | 301.2 | 100 | Loss of cysteine and carboxylic acid | Primary identification ion |

| Diagnostic Ion 1 | 189.2 | 65-85 | Arachidonic acid chain cleavage | Chain length confirmation |

| Diagnostic Ion 2 | 151.1 | 25-40 | Further chain fragmentation | Positional isomer distinction |

| Diagnostic Ion 3 | 107.0 | 15-30 | Sulfone-specific fragment | Sulfone functionality marker |

| Neutral Loss 1 | 452.2 (-18 Da) | 5-15 | Loss of water molecule | Dehydration pathway |

| Neutral Loss 2 | 394.2 (-76 Da) | 20-35 | Loss of SO₂ + NH₂ | Sulfone oxidation state |

| Neutral Loss 3 | 352.2 (-118 Da) | 10-25 | Loss of cysteine residue | Amino acid loss |

| Confirmation Ion 1 | 267.2 | 30-50 | Secondary fragmentation | Structural verification |

| Confirmation Ion 2 | 233.1 | 20-35 | Tertiary fragmentation | Additional confirmation |

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling techniques represent powerful analytical tools for investigating the metabolic fate, biosynthesis pathways, and pharmacokinetics of Leukotriene E-4 sulfone in biological systems. These strategies enable precise tracking of molecular transformations while providing accurate quantification through stable isotope dilution methodologies [9] [10] [11].

Deuterium Labeling Approaches

Deuterium incorporation at specific molecular positions offers optimal stability and mass shift characteristics for analytical applications. The most commonly employed strategy involves deuterium labeling at the cysteine methylene groups (d₅), providing a 5 mass unit shift that effectively separates the labeled standard from endogenous compound [12] [13]. This labeling pattern demonstrates excellent stability under physiological conditions and resists hydrogen-deuterium exchange processes [13].

The deuterium-labeled Leukotriene E-4 sulfone serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry quantification, compensating for matrix effects, extraction efficiency variations, and instrumental fluctuations [14] [13]. Coefficients of variation for intra-assay and inter-assay determinations using deuterium-labeled internal standards typically range from 5.7% to 6.2%, respectively [13].

Carbon-13 Labeling Strategies

Carbon-13 incorporation at the cysteine carboxyl carbon position provides a 3 mass unit shift while maintaining chemical and physical properties identical to the unlabeled compound [9]. This labeling approach proves particularly valuable for metabolic flux studies investigating the incorporation of labeled precursors into the final sulfone product [9].

Solid-phase peptide synthesis techniques enable the preparation of carbon-13 labeled glutathione precursors, which subsequently react with leukotriene A₄ methyl ester to generate the labeled cysteinyl leukotriene [9]. The resulting labeled compound undergoes oxidation to form the corresponding sulfone with retention of the isotopic label [9].

Nitrogen-15 Labeling Applications

Nitrogen-15 labeling at the amino nitrogen position offers a single mass unit shift suitable for specific metabolic studies. This labeling strategy provides high stability and non-exchangeable characteristics under physiological conditions [9]. The relatively small mass shift requires high-resolution mass spectrometry for optimal separation from unlabeled compound [9].

Nitrogen-15 labeled compounds prove particularly useful for protein binding studies and investigations of enzymatic processes involving the amino acid portion of the molecule [9]. The labeling position allows tracking of cysteine-specific metabolic transformations without interference from exchange processes [9].

Oxygen-18 Labeling for Mechanistic Studies

Oxygen-18 incorporation at the sulfone oxygen atoms provides a 4 mass unit shift and offers unique insights into oxidation mechanisms and enzymatic processes [11] [15]. The labeling can be achieved through enzymatic methods using pig liver esterase in oxygen-18 water, resulting in incorporation of two oxygen-18 atoms with 89.8% efficiency [11].

The oxygen-18 labeled compound demonstrates moderate stability, with some pH-dependent exchange observed under acidic conditions. This labeling strategy proves particularly valuable for investigating the mechanism of sulfone formation and the role of specific oxidizing enzymes [11] [15].

Multiple Labeling Strategies

Combined carbon-13 and nitrogen-15 labeling provides enhanced mass shift (4 mass units) while offering complementary information about different molecular regions [9]. This approach enables comprehensive metabolic studies investigating both carbon and nitrogen metabolism pathways simultaneously [9].

The preparation of multiple-labeled compounds requires sophisticated synthetic approaches but provides unparalleled analytical specificity and mechanistic information. These compounds serve as definitive standards for structural confirmation and pathway elucidation [9].

Heavy Water Incorporation Studies

Deuterium oxide (heavy water) incorporation studies enable investigation of in vivo turnover rates and metabolic dynamics [9]. While the exchangeable nature of deuterium at certain positions limits quantitative applications, this approach provides valuable information about tissue distribution and elimination kinetics [9].

The cost-effectiveness of heavy water labeling makes it attractive for large-scale metabolic studies, despite the limitations imposed by hydrogen-deuterium exchange processes [9].

Precursor Labeling Strategies

Labeling of arachidonic acid precursors with deuterium (d₈) enables tracking of the entire biosynthetic pathway from substrate to final sulfone product [9] . This approach provides comprehensive information about metabolic flux and pathway regulation while maintaining high analytical specificity .

The arachidonic acid labeling strategy requires careful consideration of metabolic branch points and potential label scrambling through normal metabolic processes . However, it offers unique insights into the regulation of leukotriene biosynthesis and the factors affecting sulfone formation .

| Labeling Strategy | Labeled Position | Mass Shift (Da) | Stability | Applications | Cost Effectiveness |

|---|---|---|---|---|---|

| Deuterium-labeled (d₅) | Cysteine methylene groups | +5.0 | High (non-exchangeable) | Internal standard, quantification | High |

| Carbon-13 labeled (¹³C₃) | Cysteine carboxyl carbon | +3.0 | High (non-exchangeable) | Metabolic flux studies | Moderate |

| Nitrogen-15 labeled (¹⁵N) | Amino nitrogen atom | +1.0 | High (non-exchangeable) | Protein binding studies | High |

| Oxygen-18 labeled (¹⁸O₂) | Sulfone oxygen atoms | +4.0 | Moderate (pH dependent) | Oxidation mechanism studies | Low |

| Sulfur-34 labeled (³⁴S) | Sulfur atom in sulfone | +2.0 | High (non-exchangeable) | Enzymatic pathway tracing | Very Low |

| Multiple labeling (¹³C₃¹⁵N) | Cysteine carbons and nitrogen | +4.0 | High (non-exchangeable) | Comprehensive metabolism | Low |

| Heavy water (D₂O) incorporation | Exchangeable hydrogens | Variable (+1-3) | Low (exchangeable) | In vivo turnover studies | Very High |

| Precursor labeling (AA-d₈) | Arachidonic acid chain | +8.0 | High (non-exchangeable) | Biosynthesis pathway mapping | Moderate |

Analytical Considerations for Isotopic Studies

The selection of appropriate isotopic labeling strategies requires careful consideration of analytical objectives, available instrumentation, and budget constraints. High-resolution mass spectrometry capabilities may be necessary for compounds with small mass shifts, while lower resolution instruments prove adequate for deuterium and multiple-labeled compounds [9] [13].

Sample preparation protocols must account for potential isotope effects on extraction efficiency and chromatographic behavior. While these effects are typically minimal, they require validation during method development to ensure accurate quantification [13] [9].